Dexniguldipine

Übersicht

Beschreibung

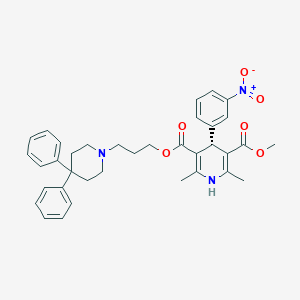

Dexniguldipine is a synthetic organic compound belonging to the dihydropyridine class. It is known for its potent antineoplastic properties and its ability to reverse multidrug resistance in cancer cells . The compound has been studied for its selective antiproliferative activity in various tumor models .

Vorbereitungsmethoden

Die Synthese von Dexniguldipin umfasst mehrere Schritte, beginnend mit der Herstellung des Dihydropyridin-Kerns. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Kondensationsreaktion: Der erste Schritt beinhaltet die Kondensation eines Aldehyds mit einem β-Ketoester in Gegenwart von Ammoniak oder einem Amin, um den Dihydropyridinring zu bilden.

Substitutionsreaktion: Die Einführung der Nitrophenylgruppe wird durch eine Substitutionsreaktion erreicht.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppen, um das Diester-Produkt zu bilden.

Analyse Chemischer Reaktionen

Dexniguldipin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyridinderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Amingruppe umwandeln.

Substitution: Der Dihydropyridinring ermöglicht verschiedene Substitutionsreaktionen, insbesondere an den Stickstoff- und Kohlenstoffpositionen.

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Pyridinderivate und aminsubstituierte Verbindungen.

4. Wissenschaftliche Forschungsanwendungen

Dexniguldipin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung der Dihydropyridinchemie und ihrer Reaktivität verwendet.

5. Wirkmechanismus

Dexniguldipin übt seine Wirkung hauptsächlich durch die Hemmung der Protein-Kinase-C-(PKC)-Aktivität aus. Diese Hemmung beeinflusst verschiedene zelluläre Prozesse, darunter den Zellzyklusfortschritt, die Differenzierung und die Apoptose . Die Verbindung zielt auch auf P-Glykoprotein ab, einen wichtigen Akteur in der Multidrug-Resistenz, wodurch die Wirksamkeit anderer Chemotherapeutika erhöht wird .

Wissenschaftliche Forschungsanwendungen

Dexniguldipine has several scientific research applications:

Chemistry: It is used as a model compound for studying dihydropyridine chemistry and its reactivity.

Wirkmechanismus

Dexniguldipine exerts its effects primarily through the inhibition of protein kinase C (PKC) activity. This inhibition affects various cellular processes, including cell cycle progression, differentiation, and apoptosis . The compound also targets P-glycoprotein, a key player in multidrug resistance, thereby enhancing the efficacy of other chemotherapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Dexniguldipin ist unter den Dihydropyridinderivaten einzigartig aufgrund seiner potenten antineoplastischen Aktivität und seiner Fähigkeit, die Multidrug-Resistenz umzukehren. Ähnliche Verbindungen umfassen:

Dexniguldipin zeichnet sich durch seine Doppelfunktion bei der Hemmung von PKC und der Umkehrung der Multidrug-Resistenz aus, was es zu einer wertvollen Verbindung in der Krebsforschung und -therapie macht .

Biologische Aktivität

Dexniguldipine hydrochloride (DNIG) is a dihydropyridine derivative recognized for its significant biological activity, particularly in the context of cancer treatment. This compound has been extensively studied for its role as a potent inhibitor of protein kinase C (PKC) and its ability to overcome multidrug resistance in various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

This compound primarily functions as a protein kinase C inhibitor , which plays a crucial role in regulating cell proliferation and differentiation. By inhibiting PKC, DNIG affects several cellular processes:

- Inhibition of Cell Proliferation : DNIG has been shown to significantly reduce the proliferation of Friend erythroleukemia cells at a concentration of 2.5 µM while maintaining cellular viability above 80% over extended exposure periods .

- Induction of Differentiation : The compound inhibits hexamethylene-bisacetamide (HMBA)-induced differentiation in these cells, suggesting a pre-commitment effect where even short exposures can lead to significant inhibition .

- Alteration of Phosphorylation : Studies have indicated that DNIG decreases the phosphorylation levels of key nuclear proteins, which may contribute to its antineoplastic effects .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound reveals important insights into its clinical application:

- Bioavailability : In a study involving patients with malignant disease, the absolute bioavailability of oral this compound was found to be low (3-5%) across different dosages (750 mg to 2,250 mg daily) . This suggests that while the drug shows potential efficacy, its low bioavailability may limit its routine clinical use.

- Half-Life and Clearance : After intravenous administration, DNIG exhibited a terminal half-life of approximately 22.4 hours, with a clearance rate of 36.9 L/h and a large volume of distribution (1,193 L) .

Antineoplastic Activity

This compound has demonstrated notable antineoplastic activity across various cancer types:

- Tumor Xenografts : In vitro studies on human tumor xenografts have shown that DNIG exhibits selective antiproliferative effects against melanoma and other tumor types .

- Clinical Observations : In clinical settings, patients treated with this compound showed tumor regression in certain cases, including partial remission in renal cell carcinoma .

Case Studies

Several case studies highlight the effectiveness and challenges associated with this compound treatment:

- Patient Response : In one reported case, a patient with renal cell carcinoma experienced partial remission after treatment with this compound despite the low bioavailability .

- Adverse Effects : Common adverse effects included loss of appetite, nausea, and vomiting; however, these were generally tolerable .

Data Summary

The following table summarizes key findings from various studies on this compound:

Eigenschaften

IUPAC Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJMLYUFVDMUHP-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152666 | |

| Record name | (+)-Niguldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120054-86-6 | |

| Record name | (+)-Niguldipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120054-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexniguldipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120054866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexniguldipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Niguldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXNIGULDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DG6ZTC43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.